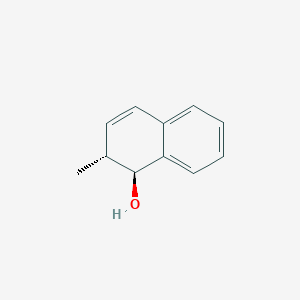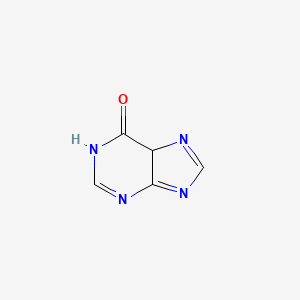
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically an enantiomer, which means it has a non-superimposable mirror image. This compound is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-methyl-1-tetralone can be performed using a chiral borane reagent under controlled conditions to yield the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods are preferred due to their high enantioselectivity and efficiency. Enzymatic reduction of the ketone precursor using specific reductases can produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-tetralone.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
(1R,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
2-Methyl-1-tetralone: The ketone precursor used in the synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A reduced derivative of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselective interactions with biological targets make it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1S,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11+/m1/s1 |
InChI Key |
PVRGMTGDVJIXGL-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1C=CC2=CC=CC=C2[C@H]1O |
Canonical SMILES |
CC1C=CC2=CC=CC=C2C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)

![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)

